Paprazine
Description
p-Coumaroyltyramine has been reported in Celtis bungeana, Tinospora sinensis, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of); Ipomoea aquatica leaf (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-6-1-13(2-7-15)5-10-17(21)18-12-11-14-3-8-16(20)9-4-14/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUTQNKCXHALN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318618 | |
| Record name | Paprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36417-86-4 | |
| Record name | Paprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36417-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paprazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036417864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WQM3PJ2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 261 °C | |
| Record name | N-(p-Hydroxyphenyl)ethyl p-hydroxycinnamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution of N P Trans Coumaroyltyramine in Biological Systems
Incorporation into the Cell Wall Matrix
Research has shown that upon induction by stress signals, such as elicitors from pathogens like Phytophthora infestans, the biosynthesis of N-p-trans-Coumaroyltyramine is significantly increased. oup.comnih.govpsu.edu The synthesized molecules are then secreted into the apoplast, the space outside the cell membrane, where they are oxidatively cross-linked into the cell wall structure. oup.com This process leads to the formation of a durable, suberin-like polymer. oup.comresearchgate.net Suberin is a complex polyester (B1180765) biopolymer that is hydrophobic and resistant to enzymatic degradation, making the cell wall less digestible for pathogens. psu.edu
Research Findings on Fortification
Detailed studies on potato tubers have provided significant insights into this process. It has been observed that N-p-trans-Coumaroyltyramine and related amides are rapidly incorporated into the cell walls of wound-healing potato tissue. oup.com This incorporation strengthens the wall and is considered an early defense mechanism against fungal attack. psu.edu The ferulic acid moiety of related compounds, like feruloyltyramine, can form ether bonds within the cell wall, acting as a nucleation site for the polymerization of the suberin matrix. researchgate.net The accumulation of these amides creates a reinforced barrier that physically impedes pathogen penetration. oup.com The role of N-p-trans-coumaroyltyramine in root tissue fortification is also noted as a factor in increased resistance to pathogens. researchgate.net
The enzyme responsible for the synthesis of these amides, hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT), is induced by these stress signals, highlighting the targeted nature of this defense response. researchgate.netnih.gov In tomato, enzymes known as tyramine hydroxycinnamoyl transferases (THTs) have been identified as responsible for catalyzing the biosynthesis of N-p-trans-coumaroyltyramine. dntb.gov.uanih.gov This enzymatic control ensures that cell wall fortification occurs precisely when and where it is needed to protect the plant.
Biosynthesis and Metabolic Pathways of N P Trans Coumaroyltyramine
Precursor Pathways: Aromatic Amino Acid Biosynthesis via the Shikimate Pathway
The journey to N-p-trans-coumaroyltyramine begins with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the synthesis of aromatic amino acids. nih.govnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. nih.govnih.gov Chorismate is a critical branch-point intermediate, leading to the production of phenylalanine, tyrosine, and tryptophan. nih.gov
For the synthesis of N-p-trans-coumaroyltyramine, two of these aromatic amino acids are of direct importance:
Phenylalanine: This serves as the precursor to p-coumaric acid. The first step in this conversion is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. mdpi.com Subsequently, cinnamate (B1238496) 4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to yield p-coumaric acid. mdpi.com
Tyrosine: This amino acid is the direct precursor to the tyramine (B21549) moiety of the final compound. smolecule.com The enzyme tyrosine decarboxylase (TyDC) catalyzes the removal of the carboxyl group from tyrosine to form tyramine. smolecule.com
The shikimate pathway is exclusively found in plants and microorganisms, making the aromatic amino acids essential dietary components for animals. nih.gov In plants, the enzymes of this pathway are typically located in the plastids. nih.gov
Enzymatic Mechanisms in N-(hydroxycinnamoyl)tyramine Formation
The final step in the biosynthesis of N-p-trans-coumaroyltyramine is the condensation of an activated p-coumaric acid derivative with tyramine. This reaction is catalyzed by specific acyltransferase enzymes.
The key enzyme responsible for the synthesis of N-p-trans-coumaroyltyramine and other related hydroxycinnamic acid amides (HCAAs) is Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT). oup.comapsnet.org This enzyme catalyzes the transfer of the p-coumaroyl group from a thioester donor, p-coumaroyl-CoA, to the amino group of the tyramine acceptor. oup.commdpi.com
The formation of p-coumaroyl-CoA is facilitated by the enzyme 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid using ATP. mdpi.comsmolecule.com THT activity was first identified in tobacco leaves infected with the tobacco mosaic virus and has since been detected in various plants, often in response to stress such as wounding, UV radiation, or pathogen attack. oup.comapsnet.orgnih.gov This induction suggests a role for these amides in plant defense mechanisms, possibly by reinforcing cell walls. oup.comapsnet.orgresearchgate.net
Kinetic studies have shown that THT enzymes can exhibit broad substrate specificity. For instance, a purified THT from Capsicum annuum (hot pepper) can utilize various acyl donors like cinnamoyl-, sinapoyl-, feruloyl-, and caffeoyl-CoA, and can also acylate other amines such as octopamine. oup.comnih.gov Similarly, THT from maize has been shown to efficiently use feruloyl-CoA and can also accept tryptamine (B22526) as a substrate. nih.govtandfonline.com In tobacco, the best substrates for THT are feruloyl-CoA and tyramine. nih.gov
The THT enzyme belongs to the BAHD acyltransferase superfamily, a large group of plant-specific enzymes named after the first four members to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.govd-nb.info
BAHD acyltransferases are known to catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol or amine group of an acceptor molecule. nih.govd-nb.info They are involved in the synthesis of a wide array of plant secondary metabolites. d-nb.info These enzymes share conserved sequence motifs, including a catalytic HXXXD motif, which is vital for their function, and a DFGWG motif near the C-terminus that is thought to be important for catalysis and CoA binding. frontiersin.org The N-hydroxycinnamoyl transferases that utilize amines as acceptors, such as THT, are classified within Clade V of this extensive family. frontiersin.org
Hypothesized Oxidative Phenolic Coupling in Related Lignanamide Synthesis
While N-p-trans-coumaroyltyramine is a monomeric hydroxycinnamic acid amide, it can also serve as a building block for more complex molecules known as lignanamides. mdpi.comresearchgate.net Lignanamides are formed through the oxidative coupling of two HCAA units. mdpi.comresearchgate.net This process is believed to be catalyzed by enzymes like peroxidases and laccases, which mediate a phenol (B47542) oxidative coupling (POC) reaction. researchgate.netmdpi.com
This coupling creates a C-C or C-O bond between the two monomer units, leading to a diverse array of dimeric structures. mdpi.comnih.gov For example, cannabisin G, a lignanamide found in Cannabis sativa, is a dimer of N-p-trans-coumaroyltyramine. The biosynthesis of such lignanamides is hypothesized to proceed via the radical dimerization of their HCAA precursors. mdpi.comresearchgate.net While the specific enzymes for lignanamide synthesis in many plants are not yet fully characterized, the general mechanism of oxidative coupling is a well-established route for the formation of lignans (B1203133) and related phenolic dimers in the plant kingdom. researchgate.netmdpi.com
Metabolic Transformations and In Vivo Fate in Organisms
When N-p-trans-coumaroyltyramine is consumed by organisms, it undergoes various metabolic transformations, primarily phase II conjugation reactions, which increase its water solubility and facilitate its excretion.
Studies investigating the in vivo fate of N-p-trans-coumaroyltyramine have shown that it is subject to glucuronidation and sulfation. nih.govresearchgate.netresearchgate.net In a study involving rats administered an extract from Portulaca oleracea, which contains N-p-coumaroyltyramine, glucuronidated and/or sulfated metabolites of the compound were detected in the bile. nih.govresearchgate.net
These conjugation reactions are common metabolic pathways for phenolic compounds.
Glucuronidation: This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the phenolic hydroxyl groups of the molecule.
Sulfation: This involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group.
These metabolic modifications are crucial for the detoxification and elimination of xenobiotics and various endogenous compounds. The resulting glucuronide and sulfate (B86663) conjugates are more polar and are readily excreted from the body, primarily in bile and urine. researchgate.net
Data Tables
Table 1: Key Enzymes in the Biosynthesis of N-p-trans-Coumaroyltyramine
| Enzyme | Abbreviation | Function | Pathway |
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to trans-Cinnamic acid mdpi.com | Phenylpropanoid Pathway |
| Cinnamate 4-Hydroxylase | C4H | Converts trans-Cinnamic acid to p-Coumaric acid mdpi.com | Phenylpropanoid Pathway |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA mdpi.comsmolecule.com | Phenylpropanoid Pathway |
| Tyrosine Decarboxylase | TyDC | Converts Tyrosine to Tyramine smolecule.com | Aromatic Amino Acid Metabolism |
| Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase | THT | Catalyzes the formation of N-p-trans-Coumaroyltyramine from p-Coumaroyl-CoA and Tyramine oup.comapsnet.org | Hydroxycinnamic Acid Amide Biosynthesis |
Table 2: Substrate Specificity of Selected THT Enzymes
| Plant Source | Best Acyl-CoA Donor | Other Acyl-CoA Donors | Best Amine Acceptor | Other Amine Acceptors | Reference |
| Capsicum annuum (Hot Pepper) | Not specified | Cinnamoyl-CoA, Sinapoyl-CoA, Feruloyl-CoA, Caffeoyl-CoA | Tyramine | Octopamine | oup.comnih.gov |
| Zea mays (Maize) | Feruloyl-CoA | p-Coumaroyl-CoA, Cinnamoyl-CoA, Sinapoyl-CoA | Tyramine | Tryptamine | nih.govtandfonline.com |
| Nicotiana tabacum (Tobacco) | Feruloyl-CoA | Not specified | Tyramine | 3-Methoxytyramine | nih.gov |
Pharmacokinetic Investigations in Animal Models
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its biological activity and potential therapeutic applications. For N-p-trans-coumaroyltyramine, while comprehensive quantitative pharmacokinetic data such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) are not extensively detailed in the available research, several studies in animal models, primarily rats, have provided valuable insights into its metabolic fate.
Detailed investigations have successfully identified N-p-trans-coumaroyltyramine and its metabolites in various biological samples following oral administration, confirming its absorption and systemic distribution.
Metabolism and Excretion
Studies analyzing the metabolic products of N-p-trans-coumaroyltyramine in rats have been particularly revealing. Following oral administration of an extract containing the compound, metabolites were identified in rat plasma, urine, feces, and liver. researchgate.net This indicates that the compound undergoes significant metabolism and is excreted through both renal and fecal routes.
The primary metabolic transformations observed in rats include:
Hydroxylation: The addition of a hydroxyl group to the molecule.
Methylation: The addition of a methyl group.
Glucuronidation: Conjugation with glucuronic acid.
Sulfation: Conjugation with a sulfate group. researchgate.net
These reactions are typical phase I (hydroxylation, methylation) and phase II (glucuronidation, sulfation) metabolic processes that facilitate the detoxification and elimination of foreign compounds from the body.
Further research by Li and Wang (2025) on the dynamic profiling of N-p-trans-coumaroyltyramine in rats after a single oral administration corroborated these findings. Their work detected the glucuronidation and/or sulfation products of the compound in rat bile, suggesting biliary excretion is a notable pathway for its elimination. nih.gov The study also identified the parent compound in the liver and kidneys. nih.gov
While these studies provide a qualitative overview of the ADME properties of N-p-trans-coumaroyltyramine, detailed quantitative pharmacokinetic parameters from animal models remain to be fully elucidated in the scientific literature. The table below summarizes the key findings from the metabolic studies.
| Animal Model | Tissues and Fluids Analyzed | Observed Metabolic Pathways | Key Findings | Reference |
| Rats | Plasma, urine, feces, liver | Hydroxylation, methylation, glucuronidation, sulfation | The compound is metabolized and excreted via both urine and feces. | researchgate.net |
| Rats | Plasma, liver, kidneys, bile, excreta | Glucuronidation and/or sulfation | Confirmed biliary excretion as a pathway for elimination. Parent compound found in liver and kidneys. | nih.gov |
Pharmacological Activities and Molecular Mechanisms of Action
Enzyme Modulation and Inhibition
N-p-trans-Coumaroyltyramine demonstrates a range of pharmacological activities through its interaction with various enzymes. Its ability to modulate and inhibit specific enzymes underscores its potential as a bioactive compound. The following sections detail its inhibitory effects on key enzymes and the molecular mechanisms that govern these interactions.
Acetylcholinesterase (AChE) Inhibition
N-p-trans-Coumaroyltyramine has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibitory action is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where maintaining acetylcholine levels is a key therapeutic strategy.
Research has shown that N-p-trans-Coumaroyltyramine inhibits AChE in a dose-dependent manner. encyclopedia.pub The half-maximal inhibitory concentration (IC50) has been reported to be 122 µM, which is equivalent to 34.5 µg/mL. encyclopedia.pubmedchemexpress.com Further mechanistic studies have revealed that the inhibition is reversible and follows a mixed-type pattern, indicating that the compound can bind to both the active site of the enzyme and an allosteric site. nih.gov This dual binding characteristic suggests a complex interaction with the AChE enzyme. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 122 µM | medchemexpress.com |
| IC50 | 34.5 µg/mL | encyclopedia.pub |
| Inhibition Type | Reversible, Mixed (Competitive/Non-competitive) | nih.gov |
Alpha-Glucosidase Inhibition
N-p-trans-Coumaroyltyramine is a potent inhibitor of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable simple sugars is delayed, which can help in managing postprandial hyperglycemia.
Studies have demonstrated its significant inhibitory activity against yeast alpha-glucosidase, with a reported IC50 value of 2.7 µM. nih.gov The inhibition constant (Ki) for this interaction was determined to be 840 nM, indicating a high affinity of the compound for the enzyme. The p-coumaramide structure, along with an amide hydrogen and an alkyl or aralkyl substituent on the amide portion, has been identified as essential for its alpha-glucosidase inhibitory activity.
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 2.7 µM | nih.gov |
| Ki (Yeast enzyme) | 840 nM |
Urease Inhibition and Ligand Interactions
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Despite a thorough search of scientific literature, no specific studies detailing the urease inhibitory activity or ligand interactions of N-p-trans-Coumaroyltyramine were found.
Tyrosinase and Melanogenesis Inhibition
Tyrosinase is the rate-limiting enzyme in the process of melanogenesis, which is the production of melanin (B1238610) pigment. Inhibition of this enzyme is a primary strategy for developing skin-lightening agents. N-p-trans-Coumaroyltyramine has been reported as an effective inhibitor of tyrosinase. researchgate.net
While detailed mechanistic studies on its direct effect on melanogenesis are focused on its derivatives, the inhibition of tyrosinase is the foundational mechanism for this activity. researchgate.net Research on chemically modified derivatives of trans-N-coumaroyltyramine has shown significant anti-melanogenic effects, which are attributed to their ability to inhibit tyrosinase. researchgate.net Molecular docking experiments with these derivatives further suggest a potent interaction with the tyrosinase enzyme. researchgate.net
| Compound/Derivative | Activity | Mechanism | Reference |
|---|---|---|---|
| N-p-trans-Coumaroyltyramine | Effective tyrosinase inhibitor | Enzyme Inhibition | researchgate.net |
| Derivatives of N-p-trans-Coumaroyltyramine | Anti-melanogenic activity | Tyrosinase Inhibition | researchgate.net |
Pancreatic Lipase (B570770) Inhibition
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Inhibiting this enzyme can reduce the absorption of fats and is a therapeutic target for managing obesity. A comprehensive search of available scientific literature did not yield any studies specifically investigating the pancreatic lipase inhibitory activity of N-p-trans-Coumaroyltyramine.
Protein Tyrosine Kinase Inhibition, including Epidermal Growth Factor Receptor (EGFR)
N-p-trans-Coumaroyltyramine has been shown to inhibit protein tyrosine kinases, a large family of enzymes that play crucial roles in cellular signaling pathways regulating growth, differentiation, and proliferation. nih.gov Notably, it has been found to inhibit the Epidermal Growth Factor Receptor (EGFR), a member of this kinase family. nih.gov
The inhibition of protein tyrosine kinases by N-p-trans-Coumaroyltyramine is associated with significant biological effects. nih.gov Research has demonstrated that this compound can suppress the growth of human tumor cells, such as U937 and Jurkat cells. nih.gov This growth suppression is strongly linked to an increased percentage of cells in the S phase of the cell cycle, suggesting that the compound induces cell cycle arrest. nih.gov This is the first report of such growth-suppressing activity for N-p-trans-Coumaroyltyramine, potentially mediated by its inhibition of protein tyrosine kinases. nih.gov
| Target | Observed Effect | Cell Lines | Reference |
|---|---|---|---|
| Protein Tyrosine Kinases (including EGFR) | Inhibition of kinase activity | - | nih.gov |
| Human Tumor Cells | Suppression of growth | U937, Jurkat | nih.gov |
| Human Tumor Cells | Arrest of cells at the S phase of the cell cycle | U937, Jurkat | nih.gov |
Anticancer and Antiproliferative Effects
N-p-trans-Coumaroyltyramine demonstrates notable anticancer properties through several distinct but interconnected mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and halting the cell division cycle.
The compound has shown a potent ability to suppress the growth and proliferation of various cancer cell lines. Research indicates it effectively inhibits the proliferation of human tumor cells such as U937 (histiocytic lymphoma) and Jurkat (T-cell leukemia) cells. Furthermore, it exhibits cytotoxic effects on rat skeletal muscle myoblasts (L6 cells), with a reported half-maximal inhibitory concentration (IC50) of 105.3 μM medchemexpress.com. This broad activity underscores its potential as an antiproliferative agent researchgate.net.
| Cell Line | Type | IC50 Value | Reference |
| L6 Cells | Rat Skeletal Muscle Myoblasts | 105.3 μM | medchemexpress.com |
This table summarizes the cytotoxic effect of N-p-trans-Coumaroyltyramine on a specific cell line.
A key mechanism in the anticancer activity of N-p-trans-Coumaroyltyramine is its ability to induce apoptosis, or programmed cell death. This process is significantly linked to the induction of endoplasmic reticulum (ER) stress researchgate.net. The ER is crucial for protein folding, and an accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis if cellular homeostasis cannot be restored.
In breast cancer cells, N-p-trans-Coumaroyltyramine has been shown to promote apoptosis by activating specific ER stress signaling pathways nih.govchula.ac.th. This involves the increased activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha (eIF2α)/activating transcription factor 4 (ATF4)/C/EBP homologous protein (CHOP) signaling cascade nih.goviiarjournals.org. The upregulation of CHOP, a key transcription factor in ER stress-mediated apoptosis, alters the expression of apoptosis-regulating proteins, such as increasing the pro-apoptotic BAX and decreasing the anti-apoptotic BCL2 chula.ac.thiiarjournals.org. This shift in the BAX/BCL2 ratio is a critical step in committing the cell to apoptosis.
N-p-trans-Coumaroyltyramine can halt the progression of the cell division cycle, thereby preventing cancer cells from replicating. Studies have demonstrated that its growth-suppressing activity in U937 and Jurkat tumor cells is strongly associated with an arrest of the cells in the S phase of the cell cycle. The S phase is the period when DNA synthesis occurs, and arresting the cycle at this stage prevents the cell from duplicating its genetic material, a prerequisite for division. The proposed mechanism for this S phase arrest involves the inhibition of protein tyrosine kinases, which are critical enzymes that regulate cell cycle progression researcher.life.
A significant aspect of N-p-trans-Coumaroyltyramine's therapeutic potential is its ability to enhance the efficacy of other anticancer drugs. It has been shown to potentiate the cytotoxic effects of the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin (B1671933) and diclofenac (B195802), both of which have recognized anticancer properties nih.govchula.ac.th.
In studies on MCF-7 breast cancer cells, combining N-p-trans-Coumaroyltyramine with either indomethacin or diclofenac resulted in a significant reduction in cell viability compared to treatment with the NSAIDs alone iiarjournals.orgresearchgate.net. This synergistic effect is achieved by amplifying ER stress-dependent apoptosis researchgate.netiiarjournals.org. The combination treatment leads to a more pronounced reduction in mitochondrial membrane potential and a greater increase in the BAX/BCL2 ratio, pushing the cancer cells more effectively toward apoptosis nih.goviiarjournals.org. This chemo-sensitizing capability suggests that N-p-trans-Coumaroyltyramine could be used to augment existing cancer therapies, potentially allowing for lower doses of cytotoxic drugs chula.ac.th.
| Combination Treatment | Cell Line | Key Molecular Effects | Outcome |
| TCT + Indomethacin | MCF-7 | Increased ER Stress; Increased BAX/BCL2 Ratio | Enhanced Apoptosis & Reduced Cell Viability |
| TCT + Diclofenac | MCF-7 | Increased ER Stress; Increased BAX/BCL2 Ratio | Enhanced Apoptosis & Reduced Cell Viability |
This table illustrates the synergistic anticancer effects of N-p-trans-Coumaroyltyramine (TCT) in combination with NSAIDs in breast cancer cells.
Anti-inflammatory and Antioxidant Activities
Beyond its anticancer effects, N-p-trans-Coumaroyltyramine is recognized for its considerable anti-inflammatory and antioxidant properties researchgate.net. These activities are crucial for mitigating cellular damage caused by oxidative stress, a condition implicated in numerous chronic diseases.
Reactive oxygen species (ROS) are highly reactive molecules that, at excessive levels, can damage proteins, lipids, and DNA, contributing to inflammation and disease progression nih.gov. N-p-trans-Coumaroyltyramine exhibits antioxidant activity by scavenging these harmful free radicals researchgate.net.
Interestingly, its role in modulating ROS within the context of cancer therapy is complex. While the cytotoxicity of agents like indomethacin and diclofenac is partly due to their ability to increase intracellular ROS, the addition of N-p-trans-Coumaroyltyramine does not further elevate these ROS levels iiarjournals.org. Instead, its potentiating effect on apoptosis is linked to the modulation of cellular stress responses. Specifically, it has been found to reduce the expression of key components of the antioxidant defense system, such as nuclear factor-erythroid factor 2-related factor 2 (Nrf-2) and heme oxygenase-1 (HO-1), while simultaneously amplifying the ER stress apoptotic signals nih.goviiarjournals.org. This suggests that N-p-trans-Coumaroyltyramine helps to overwhelm the cancer cell's stress-response capacity, making it more susceptible to apoptosis induced by chemotherapeutic agents.
Modulation of Inflammatory Pathways
N-p-trans-Coumaroyltyramine has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways. researchgate.net Research indicates that its mechanism of action involves the suppression of pro-inflammatory mediators and the enzymes responsible for their production. In studies involving macrophage cells stimulated by lipopolysaccharide (LPS), related coumaroyl compounds significantly inhibited the secretion of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial enzymes in the inflammatory cascade, was also suppressed. nih.gov
The underlying mechanism for these effects appears to be linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines. nih.govnih.gov N-p-trans-Coumaroyltyramine and its analogs have been shown to significantly reduce the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in a concentration-dependent manner. nih.gov By inhibiting the NF-κB pathway, the compound effectively attenuates the broader inflammatory response. nih.govresearchgate.netresearchgate.net
| Mediator/Enzyme/Pathway | Effect | Observed In |
|---|---|---|
| Nitric Oxide (NO) | Inhibited Secretion | LPS-stimulated RAW264.7 Macrophages |
| Prostaglandin E2 (PGE2) | Inhibited Secretion | LPS-stimulated RAW264.7 Macrophages |
| iNOS | Suppressed Protein Expression | LPS-stimulated RAW264.7 Macrophages |
| COX-2 | Suppressed Protein Expression | LPS-stimulated RAW264.7 Macrophages |
| TNF-α | Inhibited Secretion | LPS-stimulated RAW264.7 Macrophages |
| IL-1β | Inhibited Secretion | LPS-stimulated RAW264.7 Macrophages |
| NF-κB Pathway | Inhibited Activation | LPS-stimulated THP-1 Macrophages |
Neuroprotective Benefits and Neurological Disorder Research
N-p-trans-Coumaroyltyramine has been identified as a compound with significant neuroprotective potential, suggesting its utility in research aimed at preventing neurological disorders. researchgate.net Its biological activities point towards mechanisms that could counteract some of the pathological processes observed in neurodegenerative diseases.
The compound is considered a relevant molecule for research into Alzheimer's disease. medchemexpress.com This is primarily due to its inhibitory action on acetylcholinesterase (AChE), an enzyme that plays a significant role in the pathology of Alzheimer's. researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the symptoms of this neurodegenerative condition.
N-p-trans-Coumaroyltyramine directly impacts the cholinergic system by acting as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the metabolic breakdown of the neurotransmitter acetylcholine. researchgate.netchemfaces.combiocrick.com This inhibition is dose-dependent, with a reported IC50 value of 122 μM. medchemexpress.comchemfaces.combiocrick.com Further kinetic studies have characterized the mode of inhibition as reversible and mixed, involving both competitive and non-competitive actions. medchemexpress.com
Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are proteins essential for the survival, development, and function of neurons. nih.govfrontiersin.org They play a crucial role in neuroprotection and synaptic plasticity, and their dysregulation is implicated in various neurodegenerative diseases. nih.govfrontiersin.org While the impact of N-p-trans-Coumaroyltyramine on cholinergic function is well-documented, its direct effects on the expression or signaling of neurotrophic factors have not been detailed in the available scientific literature.
| Parameter | Value/Description | Source |
|---|---|---|
| Target Enzyme | Acetylcholinesterase (AChE) | researchgate.netchemfaces.com |
| IC50 Value | 122 μM (34.5 µg/mL) | medchemexpress.comchemfaces.combiocrick.com |
| Mode of Inhibition | Reversible, Mixed (Competitive/Non-competitive) | medchemexpress.com |
| Dependency | Dose-dependent | medchemexpress.comchemfaces.com |
Antimicrobial and Antiparasitic Activities
N-p-trans-Coumaroyltyramine is a plant-derived amide that exhibits a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. researchgate.net Plants often produce such compounds as a defense mechanism against infection. researchgate.net
Research has highlighted the antimicrobial properties of coumaroyltyramine and its derivatives. researchgate.netresearchgate.net While specific studies on N-p-trans-Coumaroyltyramine's antiviral effects are limited, its general classification includes antiviral properties. researchgate.net Studies on related phenolic compounds, such as 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), have provided insight into the potential antibacterial mechanism. nih.govnih.gov This related compound was shown to disrupt the bacterial cell membrane of Staphylococcus aureus, leading to hyperpolarization, loss of integrity, and leakage of intracellular components. nih.govnih.gov This membrane-disruptive action is a likely mechanism for its antibacterial effects. nih.govnih.gov Furthermore, preliminary studies on extracts from Allium mongolicum, which contains related phenolic amides, have demonstrated inhibitory effects against plant pathogens, suggesting antifungal potential. researchgate.net
N-p-trans-Coumaroyltyramine has demonstrated significant and potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of African trypanosomiasis (sleeping sickness). Bioassay-guided fractionation of extracts from Polygonum hyrcanicum identified it as one of the primary active constituents. biocrick.com The compound exhibits anti-trypanosomal activity with IC50 values reported to be in the range of 2.2 to 13.3 μM. chemfaces.combiocrick.com A specific study reported an IC50 of 13.3 µM against T. brucei rhodesiense. medchemexpress.com To assess its selectivity, the compound's cytotoxicity was tested against rat skeletal muscle myoblasts (L6 cells), yielding an IC50 of 105.3 μM. medchemexpress.com This allows for the calculation of a selectivity index, which indicates the compound is significantly more toxic to the parasite than to mammalian cells.
| Organism | Activity | IC50 Value | Cytotoxicity (L6 cells) IC50 |
|---|---|---|---|
| Trypanosoma brucei rhodesiense | Anti-Trypanosomal | 2.2 - 13.3 μM | 105.3 μM |
Mentioned Chemical Compounds
| Compound Name |
|---|
| N-p-trans-Coumaroyltyramine |
| N-(p-Coumaryol)-Tryptamine |
| 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA) |
| Nitric Oxide (NO) |
| Prostaglandin E2 (PGE2) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Interleukin-1beta (IL-1β) |
| Interleukin-8 (IL-8) |
| CCL2 |
| CXCL5 |
| CXCL11 |
| Acetylcholine |
Other Biological Activities
Antihyperglycemic Potential and Metabolic Disorder Relevance
N-p-trans-Coumaroyltyramine has demonstrated notable antihyperglycemic activity, primarily through its potent inhibition of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides. By suppressing this enzyme, N-p-trans-Coumaroyltyramine can help to modulate postprandial hyperglycemia, a key concern in the management of metabolic disorders such as type 2 diabetes. researchgate.net
The inhibitory effect of N-p-trans-Coumaroyltyramine on α-glucosidase has been quantified in several studies, with reported half-maximal inhibitory concentration (IC50) values of 2.7 μM and 0.92 µg/mL. medchemexpress.com Kinetic analyses have further elucidated the mechanism of this inhibition, revealing that N-p-trans-Coumaroyltyramine acts as an uncompetitive inhibitor of α-glucosidase. This mode of inhibition suggests that the compound binds to the enzyme-substrate complex, providing an effective means of reducing the catalytic efficiency of the enzyme.
Beyond its direct enzymatic inhibition, N-p-trans-Coumaroyltyramine has also been shown to influence glucose metabolism at the cellular level. In studies utilizing insulin-resistant HepG2 cells, a common model for studying hepatic glucose metabolism, the compound was found to promote glucose consumption. This suggests that N-p-trans-Coumaroyltyramine may also have a role in improving insulin (B600854) sensitivity and cellular glucose uptake, further contributing to its antihyperglycemic potential.
Inhibitory Activity of N-p-trans-Coumaroyltyramine against α-glucosidase
| Parameter | Value | Reference |
|---|---|---|
| IC50 | 2.7 μM | medchemexpress.com |
| IC50 | 0.92 µg/mL | |
| Inhibition Mechanism | Uncompetitive |
Hypocholesterolemic Effects
N-p-trans-Coumaroyltyramine has been reported to possess hypocholesterolemic properties, suggesting its potential utility in managing dyslipidemia and reducing the risk of cardiovascular diseases. researchgate.net The underlying mechanisms of this activity are still under investigation, but it is hypothesized that the compound may influence cholesterol metabolism and transport.
Anti-dysmenorrheal Activity
The compound has been noted for its anti-dysmenorrheal activity, which may be attributed to its potential to modulate factors involved in menstrual pain and discomfort. researchgate.net Dysmenorrhea is often associated with an overproduction of prostaglandins, which are potent inflammatory mediators that cause uterine contractions and pain. It is plausible that N-p-trans-Coumaroyltyramine may exert its effects by inhibiting the biosynthesis of prostaglandins, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs) used to treat menstrual pain. nih.gov Additionally, the compound might possess uterine muscle relaxant properties, which would further contribute to the alleviation of menstrual cramps. nih.gov However, specific studies detailing these mechanisms for N-p-trans-Coumaroyltyramine are needed for confirmation.
Platelet Aggregation Inhibition
N-p-trans-Coumaroyltyramine is a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular events. chemfaces.com Platelet aggregation is a complex process involving multiple signaling pathways and receptors. Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist that induces platelet activation and aggregation by binding to its receptors, P2Y1 and P2Y12, on the platelet surface. mdpi.com
The inhibitory action of N-p-trans-Coumaroyltyramine on platelet aggregation is thought to involve the modulation of downstream signaling pathways activated by ADP. One of the crucial steps in platelet aggregation is the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which enables it to bind fibrinogen and cross-link platelets. It is suggested that N-p-trans-Coumaroyltyramine may interfere with this activation process. mdpi.comnih.gov
Furthermore, the signaling cascade initiated by ADP involves an increase in intracellular calcium concentration and the regulation of cyclic adenosine monophosphate (cAMP) levels. mdpi.com It is hypothesized that N-p-trans-Coumaroyltyramine may exert its anti-platelet effect by attenuating the release of intracellular calcium and/or modulating cAMP signaling pathways, thereby preventing the full activation of platelets. mdpi.comnih.gov
Antiadipogenesis
N-p-trans-Coumaroyltyramine has been investigated for its potential to inhibit adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. This activity is relevant to the management of obesity and related metabolic disorders. One of the proposed mechanisms for this antiadipogenic effect is the inhibition of pancreatic lipase. nih.gov Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition can reduce the caloric intake from fat.
The process of adipocyte differentiation is tightly regulated by a cascade of transcription factors, with peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) being the master regulators. It is hypothesized that N-p-trans-Coumaroyltyramine may exert its anti-adipogenic effects by downregulating the expression of these key transcription factors in pre-adipocytes, such as the 3T3-L1 cell line, a widely used in vitro model for studying adipogenesis. nih.gov By suppressing the expression of PPARγ and C/EBPα, the compound could effectively halt the differentiation program and prevent the accumulation of lipids within the developing fat cells.
Interactions with Specific Molecular Targets and Signaling Pathways
The diverse biological activities of N-p-trans-Coumaroyltyramine stem from its interactions with specific molecular targets and its modulation of various signaling pathways.
A primary and well-characterized molecular target of N-p-trans-Coumaroyltyramine is the enzyme α-glucosidase . The compound's uncompetitive inhibition of this enzyme directly impacts carbohydrate metabolism and contributes to its antihyperglycemic effect.
In the context of its anti-platelet activity, the molecular targets are likely within the ADP-induced signaling cascade. This includes potential interactions with the glycoprotein IIb/IIIa receptor , preventing its activation and subsequent platelet aggregation. The signaling pathways modulated would be those governing intracellular calcium mobilization and cAMP levels , both of which are critical for platelet activation.
For its antiadipogenic effects, N-p-trans-Coumaroyltyramine is thought to target pancreatic lipase , reducing fat absorption. At the cellular level, it likely interferes with the adipogenic signaling cascade by downregulating the expression of the master transcription factors PPARγ and C/EBPα .
PI3K/Akt Signaling Pathway Modulation
N-p-trans-Coumaroyltyramine has been identified as a constituent in plant extracts that demonstrate modulatory effects on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Integrated analyses combining serum pharmacochemistry, network pharmacology, and transcriptomics of medicinal plant extracts containing N-p-trans-Coumaroyltyramine have predicted the PI3K/Akt pathway as a significant therapeutic target. Studies on the effects of these extracts in hyperlipidemia models have shown that the regulation of the PI3K/Akt signaling pathway is a key mechanism in reducing hepatocyte injury and lipid disorders. While these findings suggest an involvement of N-p-trans-Coumaroyltyramine, further research on the isolated compound is required to elucidate its specific and direct effects on this critical cellular pathway.
HIF-1 and mTOR Signaling Pathway Regulation
The mechanistic Target of Rapamycin (mTOR) and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways are crucial in regulating cellular growth, proliferation, and response to stress. Network pharmacology and transcriptomic analyses have identified the mTOR and HIF-1 signaling pathways as potential targets for plant extracts containing N-p-trans-Coumaroyltyramine in the context of treating conditions like hyperlipidemia and rheumatoid arthritis. The mTOR pathway, a key downstream target of PI3K/Akt, is central to cellular metabolism and its dysregulation is linked to numerous diseases. Although N-p-trans-Coumaroyltyramine is a component of extracts that modulate these pathways, direct evidence of its isolated activity on HIF-1 and mTOR signaling is still emerging.
TNF Pathway Involvement
The Tumor Necrosis Factor (TNF) signaling pathway is a critical component of the inflammatory response. Evidence suggests that plant extracts containing N-p-trans-Coumaroyltyramine can modulate this pathway. For instance, studies have shown that certain extracts can inhibit the mRNA expression of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, network pharmacology analyses have highlighted the TNF pathway as being significantly affected by herbal formulations used in treating inflammatory conditions such as rheumatoid arthritis. While N-p-trans-Coumaroyltyramine is known for its anti-inflammatory properties, its precise role and direct mechanism of action within the TNF signaling cascade require more focused investigation.
ER Stress Response and Unfolded Protein Response Activation
A significant mechanism of action for N-p-trans-Coumaroyltyramine involves the induction of endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This has been particularly noted in cancer cell studies. Research has demonstrated that N-p-trans-Coumaroyltyramine can promote ER stress-dependent apoptosis in breast cancer cells. This process involves the activation of key signaling proteins within the UPR cascade.
Table 1: Key UPR Pathway Proteins Activated by N-p-trans-Coumaroyltyramine
| Pathway Component | Function in UPR | Observation |
| PERK | ER stress sensor, initiates signaling cascade | Activated |
| eIF2α | Downstream of PERK, attenuates protein translation | Activated |
| ATF4 | Transcription factor, upregulates stress-response genes | Activated |
| CHOP | Pro-apoptotic transcription factor | Increased expression |
This activation of the PERK/eIF2α/ATF4/CHOP signaling pathway highlights a specific molecular mechanism through which N-p-trans-Coumaroyltyramine exerts its pro-apoptotic effects.
MAPK and Hormonal Signaling in Plant Defense (as a context for its origin)
N-p-trans-Coumaroyltyramine is a naturally occurring phenylpropanoid substance that accumulates in various plants, often as a defense response to pathogens or environmental stress. This production is intrinsically linked to the plant's sophisticated defense signaling networks, which include Mitogen-Activated Protein Kinase (MAPK) cascades and hormonal signaling. When a plant recognizes a pathogen, it triggers a defense response that involves phytohormones like ethylene (B1197577) and salicylic (B10762653) acid. These signals activate complex intracellular signaling pathways, including MAPK cascades, which ultimately lead to the synthesis of defense compounds, including phenolic amides like N-p-trans-Coumaroyltyramine. Therefore, the presence of this compound in plants is a direct result of the activation of these ancient and highly conserved defense signaling pathways.
Synergistic Effects with Other Bioactive Compounds
N-p-trans-Coumaroyltyramine has demonstrated the ability to work synergistically with other bioactive compounds, enhancing their therapeutic effects. A notable example is its interaction with nonsteroidal anti-inflammatory drugs (NSAIDs) that possess anticancer properties, such as indomethacin and diclofenac. In studies on breast cancer cell lines (MCF-7), the combination of N-p-trans-Coumaroyltyramine with these NSAIDs resulted in a significant potentiation of their cytotoxic effects.
Table 2: Synergistic Cytotoxicity in MCF-7 Breast Cancer Cells (48h Treatment)
| Treatment | Cell Viability Reduction | Key Observation |
| Indomethacin alone | Moderate | - |
| Diclofenac alone | Moderate | - |
| N-p-trans-Coumaroyltyramine + Indomethacin | Significantly Enhanced | Greater than twofold decrease in viability compared to single agents |
| N-p-trans-Coumaroyltyramine + Diclofenac | Significantly Enhanced | Greater than twofold decrease in viability compared to single agents |
This synergistic action is linked to the compound's ability to promote ER stress-dependent apoptosis, thereby lowering the threshold for cancer cell death when combined with other agents. This suggests a potential role for N-p-trans-Coumaroyltyramine in combination therapies.
Research Methodologies and Analytical Approaches
Isolation and Purification Techniques
The initial step in obtaining N-p-trans-Coumaroyltyramine from plant material involves extraction, typically with a solvent such as methanol, followed by a series of purification steps.
Bioassay-guided fractionation is a key strategy for isolating N-p-trans-Coumaroyltyramine, particularly when its biological activity is of interest. This method involves systematically separating a crude plant extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated.
This approach has been successfully employed to isolate N-p-trans-Coumaroyltyramine from various plant sources. For instance, a methanolic extract from the aerial parts of Polygonum hyrcanicum demonstrated significant activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis chemfaces.com. Through bioassay-guided fractionation, N-p-trans-Coumaroyltyramine was identified as one of the primary active constituents chemfaces.com. Similarly, this technique was used to isolate N-p-trans-Coumaroyltyramine from the twigs of Celtis chinensis based on its inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease chemfaces.combiocrick.com.
Table 1: Examples of Bioassay-Guided Isolation of N-p-trans-Coumaroyltyramine
| Plant Source | Bioassay | Isolated Compound | Reference |
| Polygonum hyrcanicum | Anti-trypanosomal activity | N-p-trans-Coumaroyltyramine | chemfaces.com |
| Celtis chinensis | Acetylcholinesterase (AChE) inhibition | N-p-trans-Coumaroyltyramine | chemfaces.combiocrick.com |
Chromatography is an indispensable tool for the purification of N-p-trans-Coumaroyltyramine from complex plant extracts. Various chromatographic techniques are employed, often in succession, to achieve a high degree of purity.
Column Chromatography: This is a fundamental technique used for the initial separation of crude extracts. It can be performed using normal-phase (e.g., silica (B1680970) gel) or reverse-phase media to separate compounds based on their polarity.
Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process, making it a rapid and efficient method for preliminary purification.
Semi-preparative High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used in the final stages of purification. When N-p-trans-Coumaroyltyramine was chemically synthesized, it was subsequently purified by HPLC equipped with a UV-visible absorbance detector researchgate.net. The purity of commercial reference standards of N-p-trans-Coumaroyltyramine is often certified to be ≥95.0% by HPLC selleckchem.com.
In the isolation of N-p-trans-Coumaroyltyramine from the bulbs of Crinum biflorum, an ethanolic extract was purified using various chromatographic methods to yield the pure compound nih.gov.
Structural Elucidation Methods
Once purified, the precise chemical structure of N-p-trans-Coumaroyltyramine is determined using a suite of spectroscopic and analytical methods.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. In one study, LC-MS analysis confirmed the identity of synthesized N-p-trans-Coumaroyltyramine, detecting a mass-to-charge ratio (m/z) of 284.1 researchgate.net.
High-Resolution Mass Spectrometry (HR-MS): HR-MS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula of N-p-trans-Coumaroyltyramine is C₁₇H₁₇NO₃.
Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used in the mass spectrometry of natural products like N-p-trans-Coumaroyltyramine.
Table 2: Mass Spectrometry Data for N-p-trans-Coumaroyltyramine
| Technique | Observation | Inferred Property | Reference |
| LC-MS | m/z of 284.1 | Molecular Weight Confirmation | researchgate.net |
| Calculated | 283.1208 | Monoisotopic Molecular Weight | ebi.ac.uk |
| Calculated | 283.33 | Molecular Weight | ebi.ac.uk |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the detailed structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish correlations between different nuclei, allowing for the complete and unambiguous assignment of the structure of N-p-trans-Coumaroyltyramine.
The structural elucidation of N-p-trans-Coumaroyltyramine isolated from natural sources is routinely confirmed by 1D and 2D NMR techniques biocrick.comnih.gov. Commercial suppliers of N-p-trans-Coumaroyltyramine provide NMR data to confirm the identity and purity of their compounds biocrick.com.
While commonly used for the structural elucidation of natural products, the specific application of Electronic Circular Dichroism (ECD) and X-ray crystallography for determining the de novo structure of N-p-trans-Coumaroyltyramine is not extensively detailed in the available literature.
Circular Dichroism (ECD): ECD spectroscopy is used to determine the absolute configuration of chiral molecules. In a study involving the isolation of N-p-trans-Coumaroyltyramine from Crinum biflorum, ECD was used to determine the absolute configuration of other co-isolated chiral compounds nih.gov. Another study utilized circular dichroism spectroscopy to investigate the binding interaction of N-p-trans-Coumaroyltyramine with human serum albumin, rather than for primary structural elucidation biocrick.com.
X-ray Analysis: Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. In the same study on Crinum biflorum, X-ray analysis was performed to confirm the structure of a different co-isolated compound, not N-p-trans-Coumaroyltyramine itself nih.gov.
Therefore, while these techniques are paramount in natural product chemistry, the primary structural confirmation of N-p-trans-Coumaroyltyramine in the cited literature relies predominantly on mass spectrometry and NMR spectroscopy.
Synthesis Methodologies
The synthesis of N-p-trans-coumaroyltyramine and its derivatives involves various chemical strategies, ranging from direct amide formation to optimized procedures designed to enhance efficiency and yield.
Chemical Synthesis Approaches (e.g., using tyramine (B21549) and p-trans-coumaric acid)
The primary method for synthesizing N-p-trans-coumaroyltyramine is through an amidation reaction between p-coumaric acid and tyramine. tu.ac.th This process forms an amide bond, linking the two precursor molecules. Various coupling reagents have been employed to facilitate this reaction, including 1,3-diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt), and a combination of Dicyclohexylcarbodiimide (DCC) with HOBt. tu.ac.th Another approach involves the use of N-hydroxysuccinimide. tu.ac.th One reported chemical synthesis, which was followed by purification using high-performance liquid chromatography (HPLC), resulted in an approximate yield of 55%. nih.govresearchgate.net The final product was confirmed by liquid chromatography-mass spectrometry (LC-MS), identifying N-coumaroyltyramine with a mass/charge (m/z) ratio of 284.1. nih.gov
Partial Synthesis of Derivatives
The synthesis of various derivatives of N-trans-coumaroyltyramine has been undertaken to study their structure-activity relationships. tu.ac.th These derivatives are typically created by modifying the core structure of coumaroyltyramine. Examples of synthesized derivatives include 4-hydroxy-N-[2-(4-hydroxyphenyl) ethyl] -3-methoxy-benzamide, N-Benzyl-4-methoxycinnamamide, and N-Benzyl-4-fluorocinnamamide. tu.ac.th The biological activities of these synthesized compounds have been subsequently investigated. tu.ac.th
In Vitro and In Vivo Biological Assay Systems
The biological activities of N-p-trans-coumaroyltyramine have been investigated using a variety of in vitro assay systems, particularly cell culture models and enzyme inhibition assays, to elucidate its potential effects.
Cell Culture Models (e.g., cancer cell lines, neuronal cells, myoblasts)
N-p-trans-coumaroyltyramine has been evaluated for its effects on several types of cells in culture. In the context of cancer research, the compound has been shown to suppress the growth of human tumor cell lines, including the U937 (histiocytic lymphoma) and Jurkat (T-cell leukemia) cell lines. nih.govresearchgate.net Studies showed a notable decrease in the number of living U937 and Jurkat cells when treated with the compound. researchgate.net This growth suppression was associated with an arrest of the cells in the S phase of the cell cycle. nih.gov The compound's effects have also been tested in breast cancer cell lines, specifically MCF-7 and the mitoxantrone-resistant MCF-7/MX line. researchgate.net
In addition to cancer cells, the cytotoxicity of N-p-trans-coumaroyltyramine has been observed in rat skeletal muscle myoblasts (L6 cells), with a half-maximal inhibitory concentration (IC50) of 105.3 μM. medchemexpress.com
| Cell Line | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| U937 | Human Histiocytic Lymphoma | Growth suppression, S phase arrest | nih.govresearchgate.net |
| Jurkat | Human T-cell Leukemia | Growth suppression, S phase arrest | nih.govresearchgate.net |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity investigated | researchgate.net |
| MCF-7/MX | Mitoxantrone-Resistant Breast Cancer | Cytotoxicity investigated | researchgate.net |
| L6 | Rat Skeletal Muscle Myoblasts | Cytotoxicity (IC50 = 105.3 μM) | medchemexpress.com |
Enzyme Inhibition Assays
A significant area of research for N-p-trans-coumaroyltyramine has been its ability to inhibit various enzymes. It is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.netbiocrick.com The compound inhibits AChE in a dose-dependent manner with a reported IC50 value of 122 μM (34.5 µg/mL). researchgate.netbiocrick.comchemfaces.com The mode of inhibition for AChE is described as reversible and of a mixed type, being both competitive and non-competitive. medchemexpress.com
The compound also demonstrates potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. medchemexpress.com Reported IC50 values for α-glucosidase inhibition are 2.7 μM and 0.42 mM. tu.ac.thmedchemexpress.com A study on a yeast-derived α-glucosidase reported a Ki (inhibition constant) of 8.4 x 10⁻⁶ M. chemfaces.com Research into structure-activity relationships suggests that the p-coumaramide structure is a requirement for this inhibitory activity. chemfaces.com
Furthermore, N-p-trans-coumaroyltyramine has been shown to inhibit tyrosinase, with a reported IC50 value of 40.6 µM. tu.ac.th It has also demonstrated the ability to inhibit protein tyrosine kinases, including the epidermal growth factor receptor (EGFR). nih.gov
| Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 122 μM | researchgate.netmedchemexpress.combiocrick.comchemfaces.com |
| α-Glucosidase | 2.7 μM | medchemexpress.com |
| α-Glucosidase | 0.42 mM | tu.ac.th |
| α-Glucosidase (yeast) | Ki = 8.4 x 10⁻⁶ M | chemfaces.com |
| Tyrosinase | 40.6 μM | tu.ac.th |
| Protein Tyrosine Kinases (e.g., EGFR) | Inhibitory activity reported | nih.gov |
Cell Viability, Apoptosis, and Mitochondrial Function Assays
The cytotoxic and pro-apoptotic potential of N-p-trans-Coumaroyltyramine has been evaluated using various established in vitro assays. These methods are crucial for understanding the compound's effect on cell survival, programmed cell death, and the functional state of mitochondria.
One key study investigated the effect of N-p-trans-Coumaroyltyramine (referred to as TCT in the study) in combination with non-steroidal anti-inflammatory drugs (NSAIDs) on MCF-7 breast cancer cells. To assess cell viability , the researchers employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The findings showed that the combination treatment resulted in a significant reduction in cell viability.
Apoptosis , or programmed cell death, was visualized and quantified using Hoechst 33342 staining. This fluorescent stain binds to DNA and allows for the morphological characterization of apoptotic nuclei, which typically appear condensed and fragmented. The study found that treatment with N-p-trans-Coumaroyltyramine and an NSAID led to an increase in apoptosis in the cancer cells.
Mitochondrial function , a critical component of cell health and apoptosis signaling, was assessed by measuring the mitochondrial membrane potential using the fluorescent dye tetramethyl-rhodamine-ethyl-ester (TMRE). A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis. The research demonstrated that the combination treatment led to a significant reduction in the mitochondrial membrane potential of MCF-7 cells.
Furthermore, the direct cytotoxicity of N-p-trans-Coumaroyltyramine has been observed in other cell lines. For instance, the compound was found to be cytotoxic to rat skeletal muscle myoblasts (L6 cells), exhibiting a 50% inhibitory concentration (IC50) of 105.3 μM.
| Assay Type | Cell Line | Method | Key Finding |
| Cell Viability | MCF-7 | MTT Assay | Significant reduction in cell viability in combination treatment. |
| Apoptosis | MCF-7 | Hoechst 33342 | Increased apoptosis in combination treatment. |
| Mitochondrial Function | MCF-7 | TMRE Staining | Significant reduction of mitochondrial membrane potential. |
| Cytotoxicity | L6 | Not Specified | Exhibited cytotoxicity with an IC50 value of 105.3 μM. |
Western Blot Analysis for Protein Expression
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins within a cell. This methodology has been applied to elucidate the molecular pathways through which N-p-trans-Coumaroyltyramine exerts its biological effects, particularly in the context of apoptosis and cellular stress responses.
In the study involving MCF-7 breast cancer cells, western blotting was used to measure the expression of key signaling proteins involved in the apoptotic process. The results revealed that the combination treatment with N-p-trans-Coumaroyltyramine significantly increased the ratio of BCL2-associated X (BAX) to B-cell lymphoma 2 (BCL2). BAX is a pro-apoptotic protein, while BCL2 is anti-apoptotic; an increased BAX/BCL2 ratio is a strong indicator that the cell is undergoing apoptosis.
The same study also employed western blot analysis to examine the expression of proteins related to the cellular antioxidant response. It was found that the treatment reduced the expression of nuclear factor-erythroid factor 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1). The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, and its downregulation suggests an enhancement of cellular stress, which can contribute to apoptosis.
| Target Protein/Pathway | Cell Line | Effect of N-p-trans-Coumaroyltyramine Treatment | Implication |
| BAX/BCL2 Ratio | MCF-7 | Increased | Promotion of Apoptosis |
| Nrf2/HO-1 Expression | MCF-7 | Reduced | Downregulation of Antioxidant Response |
Animal Models for Pharmacological Evaluation (e.g., in vivo rat studies)
While comprehensive in vivo studies focusing solely on N-p-trans-Coumaroyltyramine are emerging, the pharmacological evaluation of this class of compounds frequently employs rodent models to investigate therapeutic potential. General reviews indicate that the compound possesses neuroprotective and anti-inflammatory benefits, which are typically evaluated using established animal models. nih.govnottingham.edu.cnresearchgate.net
A pertinent example of pharmacological evaluation in rats involves the structurally related compound N-trans-feruloyltyramine (NTF), which was studied in a scopolamine-induced dementia model in Wistar rats. tci-thaijo.orgresearchgate.net This model is widely used to screen for drugs with potential cognitive-enhancing and neuroprotective effects. In this type of study, scopolamine, a muscarinic receptor antagonist, is administered to induce memory impairment, mimicking aspects of neurodegenerative diseases like Alzheimer's. tci-thaijo.org
The evaluation of the compound's efficacy in such a model typically involves a combination of behavioral tests and post-mortem biochemical analysis of brain tissue.
Behavioral Assessment: Spatial learning and memory can be evaluated using tasks like the Morris water maze, where the animal's ability to find a hidden platform in a pool of water is measured. tci-thaijo.orgresearchgate.net
Biochemical and Molecular Analysis: After the behavioral tests, brain tissues (specifically regions like the hippocampus and cortex) are analyzed. Western blotting is often used to measure levels of proteins related to cholinergic function (e.g., Choline acetyltransferase - ChAT), apoptosis (e.g., caspases), and inflammation. tci-thaijo.orgresearchgate.net
In the study on the related compound NTF, this approach demonstrated that the treatment could attenuate the scopolamine-induced memory impairment and mitigate changes in markers for oxidative stress, inflammation, and apoptosis in the rat brain. tci-thaijo.orgresearchgate.net Such studies provide a framework for the in vivo pharmacological evaluation of N-p-trans-Coumaroyltyramine, particularly for its reported anti-inflammatory and neuroprotective activities. nih.govnottingham.edu.cn
Computational and In Silico Studies
Computational methods, or in silico studies, are powerful tools for predicting and analyzing the interactions between a chemical compound and biological targets at a molecular level. These approaches provide valuable insights into potential mechanisms of action and can guide further experimental research.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-p-trans-Coumaroyltyramine) when bound to a second molecule (a receptor or target protein). This simulation helps to understand the binding affinity and interaction patterns.
One study utilized molecular docking to investigate the binding of N-p-trans-Coumaroyltyramine to Human Serum Albumin (HSA), a major transport protein in the blood. The results from these docking studies, complemented by spectroscopic methods, determined that the compound binds to HSA at two distinct sites with a binding constant (Ka) of (4.5 ± 0.01) x 10^5 M^-1.
In another in silico investigation focused on cancer therapy, molecular docking was used to validate the binding interactions between coumaroyltyramine and key proteins involved in cancer cell signaling, such as AKT1, SRC, and HSP90AA1. The simulations confirmed strong binding interactions between the compound and these protein targets, supporting the findings from network pharmacology analysis.
| Target Protein | Study Focus | Key Finding from Docking |
| Human Serum Albumin (HSA) | Protein Binding | Predicted two binding sites and a high binding constant. |
| AKT1, SRC, HSP90AA1 | Cancer Therapy | Confirmed strong binding interactions with key signaling proteins. |
Molecular Dynamics Simulation
Molecular Dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. In pharmacology, it is used to assess the stability of a ligand-protein complex, providing a more dynamic view of the interaction than static molecular docking.
MD simulations were employed to further confirm the stability of the interactions between coumaroyltyramine and the cancer-related target proteins AKT1, SRC, and HSP90AA1. By simulating the behavior of the compound-protein complex in a physiological environment over a set period, researchers can observe the conformational changes and verify that the binding predicted by molecular docking is stable. These simulations supported the initial docking results, indicating a stable and persistent interaction between coumaroyltyramine and its targets.
Network Pharmacology Approaches
Network pharmacology is a holistic approach that integrates systems biology and computational analysis to understand drug action from a network perspective. It aims to identify the multiple targets of a compound and explore the complex interplay between these targets within biological pathways. This method is particularly useful for studying natural products that may act on multiple proteins simultaneously.
A study investigating the mechanisms of a traditional Chinese medicine, Anemarrhena asphodeloides, in treating non-small cell lung cancer (NSCLC) utilized a network pharmacology approach. N-p-trans-Coumaroyltyramine (as coumaroyltyramine) was identified as one of the active compounds.
The process involved:
Identifying Active Compounds and Targets: Databases such as the Traditional Chinese Medicine Systems Pharmacology (TCMSP) Database were used to screen for bioactive ingredients and their potential protein targets.
Constructing Protein-Protein Interaction (PPI) Networks: The identified targets were then used to construct a PPI network using databases like STRING, which helps to visualize the complex interactions and identify key hub proteins and pathways.
Pathway and Function Analysis: The network was analyzed to identify the key biological pathways (e.g., signaling pathways involved in cancer) that are modulated by the compound's targets.
This network pharmacology analysis successfully identified key targets for coumaroyltyramine in NSCLC, which were subsequently validated by molecular docking and dynamics simulations.
Advanced Analytical Techniques for Detection and Quantification
The accurate detection and quantification of N-p-trans-coumaroyltyramine in various matrices, particularly from complex plant extracts, necessitate the use of sophisticated and sensitive analytical methodologies. Modern analytical chemistry offers a suite of powerful techniques that can be tailored for the specific analysis of this and other related phenolic amides. These advanced methods are crucial for understanding the compound's distribution, concentration, and purity in natural sources.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., DAD, UHPLC-ESI-Q-TOF/HRMS, UHPLC-DPPH)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of N-p-trans-coumaroyltyramine. Its high resolution and adaptability make it ideal for separating the compound from other structurally similar molecules present in complex mixtures. The versatility of HPLC is further enhanced by coupling it with a range of detectors, each providing a different dimension of analytical information. Ultra-High-Performance Liquid Chromatography (UHPLC), a more recent advancement, offers even greater resolution and speed of analysis.
One common approach involves coupling HPLC with a Diode Array Detector (HPLC-DAD). This setup allows for the simultaneous determination of N-p-trans-coumaroyltyramine and other amides. For instance, a validated HPLC-DAD method was successfully established for the simultaneous determination of four amides, including N-p-trans-coumaroyltyramine, in Saururus chinensis. nih.govjfda-online.comjfda-online.com The chromatographic separation was achieved using a gradient elution system on a C18 column, with detection set at 280 nm. nih.govjfda-online.com This method demonstrated excellent linearity, precision, stability, and recovery, proving its robustness for quantitative analysis. nih.govjfda-online.com
For more in-depth qualitative and quantitative analysis, especially in biological matrices, UHPLC coupled with Electrospray Ionization Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UHPLC-ESI-Q-TOF/HRMS) is employed. nih.gov This highly sensitive and specific technique was used to profile N-p-coumaroyltyramine and its metabolites in rats after oral administration of a Portulaca oleracea L. extract. nih.gov The method's validation showed high correlation coefficients (>0.997), good recoveries (96.6% to 109.2%), and high accuracy (95% to 109.4%), underscoring its suitability for pharmacokinetic studies. nih.gov The high-resolution mass spectrometry component provides precise mass measurements, which aids in the confident identification of the target compound and its metabolites. nih.gov
Furthermore, UHPLC can be combined with online assays to screen for specific bioactivities. The UHPLC-DPPH method, for example, is utilized to identify antioxidant compounds in plant extracts. This technique was applied to the methanolic extract of Cassia occidentalis twigs, leading to the identification of N-trans-p-coumaroyltyramine as one of the active antioxidant constituents. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Column | TSK gel ODS-100Z (4.6 mm × 250 mm, 5 μm) | nih.govjfda-online.com |
| Mobile Phase | Acetonitrile and 0.4% acetic acid aqueous solution (Gradient elution) | nih.govjfda-online.com |
| Flow Rate | 1.0 mL/min | nih.govjfda-online.com |
| Column Temperature | 30 °C | nih.govjfda-online.com |
| Detection Wavelength | 280 nm | nih.govjfda-online.com |
| Validation Parameter | Result | Source |
|---|---|---|
| Linear Regression (R²) | ≥ 0.9998 | nih.govjfda-online.com |
| Precision & Stability (RSDs) | ≤ 3.18% | nih.govjfda-online.com |
| Recovery | 96.57–99.65% | nih.govjfda-online.com |
| Recovery RSDs | < 2.74% | nih.govjfda-online.com |
Matrix Solid Phase Dispersion (MSPD) for Sample Preparation
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, particularly when dealing with solid samples like plant tissues. mdpi.comnih.govagriculturejournals.cz Matrix Solid Phase Dispersion (MSPD) is a streamlined and efficient sample preparation technique that combines extraction and cleanup into a single step. mdpi.comnih.govnih.gov This method involves blending the solid sample with a solid support (sorbent), which simultaneously disrupts the sample matrix and disperses it onto the sorbent surface. mdpi.comagriculturejournals.cz
MSPD has been successfully applied for the extraction of N-p-trans-coumaroyltyramine from plant material. nih.govmdpi.com In a study analyzing amides in Saururus chinensis, an optimized MSPD procedure was developed. nih.govjfda-online.com The method involved blending 0.2 g of powdered S. chinensis with 0.4 g of silica gel. nih.govjfda-online.com The resulting mixture was then packed into a column, and the target compounds were eluted with 5 mL of methanol. nih.govjfda-online.com
This MSPD approach demonstrated significant advantages over conventional extraction methods like Soxhlet and ultrasonic extraction. nih.govjfda-online.com It yielded higher extraction recovery for N-p-trans-coumaroyltyramine and other amides while requiring smaller amounts of sample and solvent, and taking less preparation time. nih.govjfda-online.com The simplicity, cost-effectiveness, and reduced solvent consumption make MSPD an attractive and greener alternative for preparing plant samples for subsequent HPLC analysis. mdpi.comrsc.org
| Parameter | Specification | Source |
|---|---|---|
| Sample Amount | 0.2 g powder | nih.govjfda-online.com |
| Dispersing Sorbent | Silica gel | nih.govjfda-online.commdpi.com |
| Sample to Sorbent Ratio | 1:2 (w/w) | nih.govjfda-online.com |
| Elution Solvent | Methanol | nih.govjfda-online.com |
| Elution Solvent Volume | 5 mL | nih.govjfda-online.com |
Compound Index
| Compound Name |
|---|
| N-p-trans-Coumaroyltyramine |
| N-p-coumaroyltyramine |
| N-trans-p-coumaroyltyramine |
| N-trans-caffeoyltyramine |
| N-trans-p-coumaroyloctopamine |
| N-trans-feruloyloctopamine |
| N-trans-feruloyltyramine |
| aristolactam AⅡ |
| sauristolactam |
| aristolactam BⅡ |
| allantoin |
| N-trans-feruloyl-3-methoxytyramine |
| allantoic acid |
Research on N P Trans Coumaroyltyramine Derivatives and Structure Activity Relationships
Synthesis and Characterization of Novel N-p-trans-Coumaroyltyramine Analogs
The synthesis of novel N-p-trans-coumaroyltyramine analogs is a key step in exploring their therapeutic potential. Various synthetic strategies have been developed to create a diverse library of these compounds, allowing for extensive structure-activity relationship studies.
Common synthetic approaches involve the amide coupling of a substituted cinnamic acid with a substituted phenethylamine (B48288). tu.ac.th Methodologies such as direct thermal reactions, the use of coupling reagents, and microwave-assisted synthesis have been optimized to improve reaction efficiency and yield. tu.ac.th For instance, a simple and efficient two-step, one-pot synthetic method has been reported for the direct conversion of aromatic aldehydes to cinnamate (B1238496) amides. tu.ac.th
The general synthetic scheme involves the activation of the carboxylic acid group of a substituted cinnamic acid, followed by its reaction with the amino group of a substituted tyramine (B21549). The choice of activating and coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) with or without additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), is crucial for achieving high yields and purity. tu.ac.th Alternative reagents like cyanuric chloride have also been employed as an acid-activating agent. tu.ac.th
Once synthesized, the novel analogs are subjected to rigorous characterization to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compounds, confirming the connectivity of atoms and the stereochemistry of the double bond in the cinnamoyl moiety.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular weight and elemental composition of the analogs, further confirming their identity. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as the amide C=O stretch, N-H stretch, and O-H stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be useful for quantitative analysis.
A study detailing the synthesis of 24 different N-p-trans-coumaroyltyramine derivatives reported their successful characterization using these techniques, paving the way for the evaluation of their biological activities. tu.ac.th
Table 1: Synthetic Methods for N-p-trans-Coumaroyltyramine Analogs
| Method | Description | Reagents | Reference |
|---|---|---|---|
| Direct Thermal Reaction | Condensation of a cinnamic acid and a phenethylamine at high temperatures. | - | tu.ac.th |
| Coupling Reagent Method | Activation of the carboxylic acid followed by amidation at room temperature. | DCC, HOBt, Cyanuric Chloride | tu.ac.th |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Boric Acid, Silica (B1680970) Gel | tu.ac.th |
Comparative Studies of Biological Activities of Derivatives (e.g., N-trans-caffeoyltyramine, N-trans-feruloyltyramine)
Comparative studies of N-p-trans-coumaroyltyramine and its naturally occurring derivatives, such as N-trans-caffeoyltyramine and N-trans-feruloyltyramine, have been instrumental in understanding how subtle structural differences impact their biological effects. These compounds share the same basic scaffold but differ in the substitution pattern on the cinnamoyl moiety.
Antioxidant Activity: The antioxidant capacity of these derivatives is one of the most studied properties. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring of the cinnamoyl moiety plays a significant role in their ability to scavenge free radicals. A comparative study on the antioxidant activity of these three compounds revealed the following order of potency: N-trans-caffeoyltyramine > N-trans-feruloyltyramine > N-p-trans-coumaroyltyramine. nih.gov This trend is attributed to the number and position of hydroxyl groups, with the catechol (3,4-dihydroxy) structure in N-trans-caffeoyltyramine being particularly effective at radical scavenging. nih.gov
Table 2: Comparative Antioxidant Activity of N-p-trans-Coumaroyltyramine and its Derivatives
| Compound | Cinnamoyl Moiety Substitution | Antioxidant Activity (DPPH scavenging IC50) | Reference |
|---|---|---|---|
| N-p-trans-Coumaroyltyramine | 4-hydroxy | 1378 µM | |
| N-trans-Caffeoyltyramine | 3,4-dihydroxy | 31.6 µM | |
| N-trans-Feruloyltyramine | 4-hydroxy-3-methoxy | 47.9 µM |
Anti-inflammatory Activity: N-p-trans-coumaroyltyramine and its derivatives have also demonstrated significant anti-inflammatory properties. researchgate.netnottingham.edu.cn These compounds can inhibit the production of pro-inflammatory mediators. Studies have shown that N-trans-caffeoyltyramine exhibits potent anti-inflammatory effects. medchemexpress.com The structural modifications among these derivatives influence their ability to modulate inflammatory pathways.
Acetylcholinesterase (AChE) Inhibitory Activity: In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase is a key therapeutic strategy. N-p-trans-coumaroyltyramine has been identified as an AChE inhibitor with an IC50 value of 122 µM. medchemexpress.com Comparative studies have shown that the substitution pattern on the cinnamoyl ring affects this inhibitory activity. For instance, N-trans-caffeoyltyramine has been shown to be a more potent AChE inhibitor than N-p-trans-coumaroyltyramine. researchgate.net
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective N-p-trans-coumaroyltyramine-based therapeutic agents. These studies systematically investigate how changes in the chemical structure of the molecule affect its biological activity.
The bioactivity of N-p-trans-coumaroyltyramine derivatives is highly dependent on the nature and position of substituent groups on both the cinnamoyl and the tyramine moieties. researchgate.net
Cinnamoyl Moiety:
Hydroxyl (-OH) Groups: The number and position of hydroxyl groups on the phenyl ring of the cinnamoyl moiety are critical for antioxidant activity. pjmhsonline.comnih.gov As mentioned earlier, a catechol (3,4-dihydroxy) substitution, as seen in N-trans-caffeoyltyramine, confers superior radical scavenging ability compared to a single hydroxyl group (N-p-trans-coumaroyltyramine) or a hydroxyl and a methoxy group (N-trans-feruloyltyramine). nih.gov For acetylcholinesterase inhibition, the presence of a hydroxyl group at the C-3 position, in addition to the one at C-4, enhances the inhibitory activity. researchgate.net
Methoxy (-OCH3) Groups: The replacement of a hydroxyl group with a methoxy group generally leads to a decrease in antioxidant activity. researchgate.net However, in some cases, methoxylation can modulate other biological activities and improve pharmacokinetic properties. For example, N-trans-feruloyltyramine, with a 3-methoxy-4-hydroxy substitution, retains significant antioxidant and anti-inflammatory activities. nih.gov
Other Substituents: The introduction of other functional groups, such as halogens, has also been explored. For example, N-benzyl-4-fluorocinnamamide has been shown to possess insecticidal and plant growth-regulating properties. tu.ac.th
Table 3: Structure-Activity Relationship of N-p-trans-Coumaroyltyramine Derivatives
| Modification | Biological Activity Affected | Effect | Reference |
|---|---|---|---|
| Addition of -OH at C-3 of cinnamoyl moiety | Antioxidant Activity | Increase | nih.gov |
| Addition of -OH at C-3 of cinnamoyl moiety | Acetylcholinesterase Inhibition | Increase | researchgate.net |
| Methylation of -OH on cinnamoyl moiety | Antioxidant Activity | Decrease | researchgate.net |
| Fluorine substitution on cinnamoyl moiety | Insecticidal Activity | Conferral of activity | tu.ac.th |
The three-dimensional conformation of N-p-trans-coumaroyltyramine and its derivatives plays a vital role in their interaction with biological targets. The flexibility of the molecule, particularly around the amide bond and the ethyl linker, allows it to adopt various conformations, only some of which may be active.
Molecular Docking Studies: Computational methods such as molecular docking have been employed to predict the binding modes of N-p-trans-coumaroyltyramine and its analogs to their protein targets. biocrick.com These studies have revealed that the molecule can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of enzymes like acetylcholinesterase. biocrick.com The specific conformation adopted upon binding is crucial for its inhibitory activity. For instance, the hydroxyl groups on the aromatic rings often act as hydrogen bond donors or acceptors, while the phenyl rings engage in π-π stacking or hydrophobic interactions.
Future Research Directions and Therapeutic Potential in Academic Context
Advanced Pharmacodynamic and Pharmacokinetic Investigations
Elucidation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Currently, detailed information regarding the ADME properties of N-p-trans-coumaroyltyramine is limited. A recent 2025 study successfully profiled the compound in rat plasma, liver, kidneys, bile, and excreta after oral administration of a Portulaca oleracea extract nih.gov. This study confirmed the presence of N-p-trans-coumaroyltyramine and its metabolites, specifically noting its glucuronidation and/or sulfation in rat bile, which provides initial insights into its metabolic pathways nih.gov.
However, to build a comprehensive pharmacokinetic model, further research is required to quantify the oral bioavailability, determine the peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the elimination half-life (t1/2). In vitro models, such as Caco-2 cell permeability assays, would be instrumental in predicting its intestinal absorption. Furthermore, studies utilizing human liver microsomes or hepatocytes are necessary to understand its metabolic fate in humans and to identify the specific cytochrome P450 (CYP) enzymes or other metabolic pathways involved.
Interplay with Biological Barriers and Transport Mechanisms
The ability of N-p-trans-coumaroyltyramine to cross biological barriers, such as the blood-brain barrier (BBB), is a crucial determinant of its potential therapeutic applications, particularly for neurological conditions. To date, there is no specific research available on the permeability of N-p-trans-coumaroyltyramine across the BBB. Future investigations should employ both in vitro models, such as primary brain endothelial cells, and in vivo studies in animal models to assess its brain penetration. Understanding whether it is a substrate for efflux transporters, such as P-glycoprotein, at the BBB will also be critical.
Comprehensive Pre-clinical and Toxicological Studies
While preliminary studies have touched upon the cytotoxic effects of N-p-trans-coumaroyltyramine, a comprehensive toxicological profile is essential for any further therapeutic development.
Assessment of Biological Safety and Adverse Effects
The current body of research includes some in vitro cytotoxicity data. N-p-trans-coumaroyltyramine has been shown to be cytotoxic to rat skeletal muscle myoblasts (L6 cells) with an IC50 of 105.3 μM medchemexpress.com. It has also demonstrated selective toxicity towards A431 and HeLa cancer cells researchgate.net. One study indicated that a γ-cyclodextrin-based metal-organic framework could reduce the toxicity of the compound at higher concentrations in vitro and showed good biocompatibility with HL-7702 cells researchgate.net.
However, these in vitro findings need to be expanded upon with comprehensive in vivo toxicological studies. Standardized preclinical safety assessments, including acute, sub-chronic (such as a 90-day repeated dose study in rodents as per OECD Guideline 408), and chronic toxicity studies (as per OECD Guideline 452), are necessary to determine the no-observed-adverse-effect level (NOAEL) and to identify potential target organs of toxicity.
Mechanistic Toxicology Research
Understanding the mechanisms underlying any observed toxicity is a critical component of a thorough safety assessment. Future research should include genotoxicity assays, such as the Ames test for mutagenicity and the in vivo micronucleus test for clastogenicity, to evaluate the compound's potential to cause genetic damage. To date, no such studies on N-p-trans-coumaroyltyramine have been reported in the available literature. Mechanistic studies could also explore potential off-target effects and interactions with key cellular pathways that could lead to adverse outcomes.
Exploration of Synergistic and Additive Effects with Other Bioactive Compounds
The potential of N-p-trans-coumaroyltyramine to act in concert with other compounds to enhance therapeutic effects is a promising area of investigation.
Initial research has demonstrated a significant synergistic effect when N-p-trans-coumaroyltyramine is combined with the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin (B1671933) and diclofenac (B195802). This combination was shown to enhance apoptosis in MCF-7 breast cancer cells through a mechanism involving endoplasmic reticulum stress.
Given that N-p-trans-coumaroyltyramine is a phenolic compound with known antioxidant properties, exploring its synergistic antioxidant effects with other natural antioxidants is a logical next step. For instance, studies combining it with compounds like quercetin (B1663063) or vitamin C could reveal enhanced free radical scavenging activity. A 2024 study on a proprietary blend of quercetin and rutin (B1680289) demonstrated synergistic antioxidant and anti-inflammatory effects in exercised rats, providing a model for how such interactions could be investigated for N-p-trans-coumaroyltyramine nih.gov.
Investigation of Complex Biological Interactions and Systems-Level Effects
Future research into N-p-trans-Coumaroyltyramine is poised to move beyond the study of its effects on single molecular targets towards a more holistic, systems-level understanding of its biological interactions. This involves elucidating its crosstalk with various signaling pathways and its impact on cellular networks.
One promising avenue of investigation is the compound's role in modulating the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding and cellular homeostasis. When its function is perturbed, a state of ER stress ensues, activating the unfolded protein response (UPR). Chronic ER stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Recent studies have shown that N-p-trans-Coumaroyltyramine, in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, can promote ER stress-dependent apoptosis in breast cancer cells. iiarjournals.orgnih.gov This synergistic effect is linked to the activation of the protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha (eIF2α)/activating transcription factor 4 (ATF4)/C/EBP homologous protein (CHOP) signaling pathway. iiarjournals.orgnih.gov The key components of this pathway are detailed in the table below.
| Component | Function in ER Stress-Induced Apoptosis |
| PERK | A transmembrane protein in the ER that detects the accumulation of unfolded proteins. |
| eIF2α | A translation initiation factor that is phosphorylated by activated PERK, leading to a general shutdown of protein synthesis to reduce the load on the ER. |
| ATF4 | A transcription factor that is preferentially translated upon eIF2α phosphorylation. |
| CHOP | A pro-apoptotic transcription factor induced by ATF4 that promotes cell death. |
This interaction suggests that N-p-trans-Coumaroyltyramine could be a valuable tool for sensitizing cancer cells to existing therapies. Further research is warranted to explore the full extent of its influence on the UPR and its potential as an adjunct in cancer treatment.
Another critical area of future investigation is the interplay between N-p-trans-Coumaroyltyramine and inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. The anti-inflammatory activity of this compound is thought to be mediated, at least in part, by targeting Src in the NF-κB signaling cascade. researchgate.net A deeper understanding of this interaction at the molecular level could pave the way for the development of novel anti-inflammatory agents.
Biotechnological Applications and Genetic Engineering for Enhanced Production
The limited availability of N-p-trans-Coumaroyltyramine from natural sources presents a significant hurdle for extensive research and potential therapeutic development. Biotechnological approaches, including metabolic engineering and genetic modification of plants and microorganisms, offer promising solutions for its sustainable and scalable production.
Metabolic engineering of microorganisms, such as Escherichia coli, has emerged as a viable strategy for the biosynthesis of N-p-trans-Coumaroyltyramine. By reconstructing the metabolic pathways for its synthesis, researchers have successfully produced the compound from simple carbon sources like glucose. This involves the heterologous expression of several key enzymes, as outlined in the table below.
| Enzyme | Function in Biosynthesis |
| Tyrosine ammonia (B1221849) lyase (TAL) | Converts tyrosine to p-coumaric acid. |
| 4-coumarate:CoA ligase (4CL) | Activates p-coumaric acid to its CoA thioester. |
| Tyrosine decarboxylase (TDC) | Converts tyrosine to tyramine (B21549). |
| Tyramine N-hydroxycinnamoyl transferase (THT) | Catalyzes the final condensation of p-coumaroyl-CoA and tyramine to form N-p-trans-Coumaroyltyramine. |
Further optimization of these microbial production platforms, through strategies such as codon optimization, balancing enzyme expression levels, and engineering precursor supply, could significantly enhance yields.
In addition to microbial systems, the genetic engineering of plants holds considerable potential for increasing the production of N-p-trans-Coumaroyltyramine. While specific examples of engineering plants to overproduce this particular compound are still emerging, the principles have been established for related phenylpropanoids. For instance, the overexpression of key biosynthetic genes in crops like sorghum has been shown to alter the composition of cell wall-associated hydroxycinnamoyl groups. researchgate.net Future research could focus on the targeted overexpression of genes such as those encoding 4CL and THT in high-biomass crops to create dedicated bio-factories for N-p-trans-Coumaroyltyramine.
Application of Omics Technologies to Unravel Broader Biological Impacts
The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—provides powerful tools to obtain a global and unbiased view of the biological effects of N-p-trans-Coumaroyltyramine. These approaches can help to identify novel molecular targets, elucidate mechanisms of action, and uncover previously unknown biological functions.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how N-p-trans-Coumaroyltyramine alters gene expression profiles. For example, transcriptomic analysis of plant tissues could identify regulatory genes and transcription factors involved in the biosynthesis of this compound, providing new targets for genetic engineering to enhance its production. frontiersin.orgmdpi.com In a therapeutic context, transcriptomic profiling of human cells treated with N-p-trans-Coumaroyltyramine could illuminate the full spectrum of signaling pathways it modulates, beyond those already identified.
Proteomics , the large-scale study of proteins, can provide insights into the changes in protein expression and post-translational modifications in response to N-p-trans-Coumaroyltyramine treatment. This could lead to the identification of direct protein targets of the compound and a better understanding of its mechanism of action at the protein level. mdpi.comnih.gov For instance, proteomic analysis of cancer cells could reveal novel proteins involved in the synergistic apoptotic effects observed with NSAIDs.
Metabolomics , the comprehensive analysis of metabolites in a biological system, can map the metabolic perturbations induced by N-p-trans-Coumaroyltyramine. This could uncover its effects on cellular metabolism and identify biomarkers of its activity. Metabolomic footprinting could also be employed to optimize its production in engineered microorganisms by identifying and alleviating metabolic bottlenecks.
Q & A
Q. What plant sources are known to produce N-p-trans-Coumaroyltyramine, and how does its distribution vary across tissues?
- Sources : Isolated from Piper nigrum, Celtis chinensis, Polygonum hyrcanicum, and Lycium barbarum (fruits and leaves but absent in root bark).
- Quantitative variation : In Lycium barbarum, concentrations differ significantly: 3.33 ± 0.02 μg/g (fruits) vs. 14 ± 1 μg/g (leaves) . Extraction protocols must optimize solvent polarity (methanol preferred) and tissue-specific yield .
Q. What are the primary bioactivities reported for N-p-trans-Coumaroyltyramine?
- Acetylcholinesterase (AChE) inhibition : IC₅₀ = 122 μM in Celtis chinensis twig extracts, validated via bioassay-guided fractionation .
- Anti-trypanosomal activity : IC₅₀ = 13.3 μM against Trypanosoma brucei rhodesiense, with selectivity indices (SI) up to 33.4 in cytotoxicity assays .
Advanced Research Questions
Q. How does N-p-trans-Coumaroyltyramine interact with human serum albumin (HSA), and what implications does this have for pharmacokinetics?
- Binding mechanism : Fluorescence quenching and molecular docking reveal two binding sites on HSA, dominated by hydrophobic interactions and hydrogen bonding (Arg222, Ala291 residues). Binding constant K = 4.5 × 10⁵ M⁻¹, with partial unfolding of HSA observed via circular dichroism (CD) .
- Pharmacokinetic relevance : High HSA binding suggests prolonged systemic circulation but may reduce free compound availability for target engagement .
Q. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?
- Discrepancies : Cytotoxic activity varies across studies (e.g., "may have cytotoxic activity" vs. SI > 7.9 in anti-trypanosomal models).
- Resolution : Standardize cell lines (e.g., L6 myoblasts vs. cancer cells) and assay conditions (e.g., exposure time, solvent controls). Dose-response validation across multiple models is critical .
Q. How does N-p-trans-Coumaroyltyramine enhance the apoptotic effects of NSAIDs in breast cancer cells?
- Synergistic mechanism : In MCF-7 cells, co-treatment with indomethacin/diclofenac amplifies endoplasmic reticulum (ER) stress via PERK/eIF2α/ATF4/CHOP signaling. TCT reduces Nrf2/HO-1 antioxidant pathways, increasing mitochondrial depolarization and Bax/Bcl-2 ratio .
- Experimental validation : Use tetramethylrhodamine-ethyl-ester (TMRE) for mitochondrial membrane potential and Hoechst 33342 for apoptosis quantification .
Q. What challenges arise in quantifying N-p-trans-Coumaroyltyramine in complex matrices, and how can they be mitigated?
- Analytical challenges : Co-elution with structurally similar amides (e.g., N-trans-feruloyltyramine) in plant extracts.
- Solutions : Optimize LC-MS/MS gradients with C18 columns and employ MRM transitions (e.g., m/z 284 → 147 for quantification). Pre-concentration via solid-phase extraction (SPE) improves sensitivity .
Q. Can N-p-trans-Coumaroyltyramine be integrated into stimuli-responsive drug delivery systems?
- Case study : A glucose-responsive ZIF-8 carrier modified with Dioscorea opposita polysaccharide (DOP) enables pH-dependent release. Boronate ester bonds between DOP and APBA-PEG-ZIF8 degrade in high glucose, releasing the compound synergistically with insulin-sensitizing effects .
- Validation : Monitor release kinetics in PBS vs. hyperglycemic conditions using UV-Vis or HPLC .
Methodological Considerations
Q. How to resolve discrepancies in IC₅₀ values across bioactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
